2,4-dihydroxy-N-(3-methylphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide
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Overview
Description
4-HYDROXY-N-(3-METHYLPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-HYDROXY-N-(3-METHYLPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . This reaction yields regioisomeric oxazoloquinolones, which are then further processed to obtain the desired compound. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and controlling temperature and pressure .
Chemical Reactions Analysis
4-HYDROXY-N-(3-METHYLPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, ethylene glycol, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinolone derivatives with different functional groups, while substitution reactions can introduce new substituents on the quinoline ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential as a therapeutic agent for various diseases. Additionally, in the industry, it is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-(3-METHYLPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which play a role in cell proliferation and survival . This inhibition can result in antineoplastic activity, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds to 4-HYDROXY-N-(3-METHYLPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE include other quinolone derivatives such as 4-hydroxy-2-quinolones and 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 4-HYDROXY-N-(3-METHYLPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N2O3 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
4-hydroxy-N-(3-methylphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N2O3/c1-10-5-4-6-11(9-10)18-16(21)14-15(20)12-7-2-3-8-13(12)19-17(14)22/h4-6,9H,2-3,7-8H2,1H3,(H,18,21)(H2,19,20,22) |
InChI Key |
UHMXFFWPKPFECL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(CCCC3)NC2=O)O |
Origin of Product |
United States |
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